Structural Determinant: Ethyleneoxy Spacer Introduces Three Additional Rotatable Bonds and One H-Bond Acceptor vs. Direct 4-Phenylamino Analog
The target compound (CAS 34753-19-0) incorporates a 4-(2-(phenylamino)ethoxy) group, wherein an ethyleneoxy (-OCH₂CH₂-) spacer separates the NH-phenyl moiety from the pyrimidine C4 position. In the closest direct analog, ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate (CAS 106475-47-2), the phenylamino group is attached directly to C4 via a single NH bond without a spacer [1]. This structural divergence introduces three additional rotatable bonds in the target compound (contributing to conformational sampling), adds one ether oxygen as a hydrogen-bond acceptor, and increases molecular weight from 289.35 to 333.41 g/mol . The spacer fundamentally alters the distance and angular relationship between the phenyl ring and the pyrimidine hinge-binding region — a critical determinant of kinase selectivity in the PAP inhibitor class [2].
| Evidence Dimension | Molecular connectivity: linker atoms between pyrimidine C4 and phenylamino NH |
|---|---|
| Target Compound Data | 4-(2-(phenylamino)ethoxy): -O-CH₂-CH₂-NH-Ph; 5-atom linker; ether O as HBA; 3 additional rotatable bonds; MW 333.41; C₁₆H₁₉N₃O₃S |
| Comparator Or Baseline | 4-(phenylamino): direct -NH-Ph; 2-atom linker; no ether oxygen; MW 289.35; C₁₄H₁₅N₃O₂S (CAS 106475-47-2) |
| Quantified Difference | Δ linker length: +3 atoms; Δ MW: +44.06 g/mol; additional H-bond acceptor (+1 ether O); increased conformational flexibility (+3 rotatable bonds) |
| Conditions | Structural comparison based on canonical SMILES and molecular formula; MW and formula confirmed via MolBase (106475-47-2) and ChemicalBook (34753-19-0) |
Why This Matters
The ethoxy spacer alters the vector of the phenyl ring relative to the ATP-binding pocket hinge region, which directly impacts kinase selectivity profiling in SAR campaigns; data from the direct anilino analog cannot be assumed to predict the activity of the ethoxy-spaced variant.
- [1] MolBase. Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate (CAS 106475-47-2): MW 289.35, C₁₄H₁₅N₃O₂S, LogP 2.5407, PSA 92.64. View Source
- [2] Traxler, P.; Furet, P. Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacol. Ther., 1999, 82(2-3), 195–206. (Discusses hinge-region binding geometry of 4-anilinoquinazolines and 4-anilinopyrimidines.) View Source
